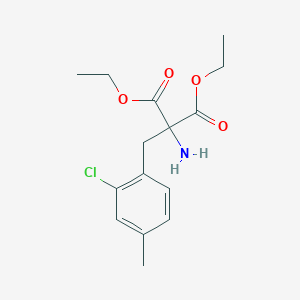
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride. The reaction conditions generally include:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, ethanol, room temperature
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux
Decarboxylation: Heat, typically above 100°C
Major Products
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid
Decarboxylation: Substituted acetic acids
Wissenschaftliche Forschungsanwendungen
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds. The ester groups can also undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the amino and benzyl substituents.
Diethyl aminomalonate: Contains an amino group but lacks the benzyl substituent.
Diethyl 2-(2-chlorobenzyl)malonate: Similar structure but without the amino group.
Uniqueness
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the amino group and the 2-chloro-4-methylbenzyl substituent
Eigenschaften
Molekularformel |
C15H20ClNO4 |
|---|---|
Molekulargewicht |
313.77 g/mol |
IUPAC-Name |
diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20ClNO4/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16/h6-8H,4-5,9,17H2,1-3H3 |
InChI-Schlüssel |
YVTSKPZXXFTFES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



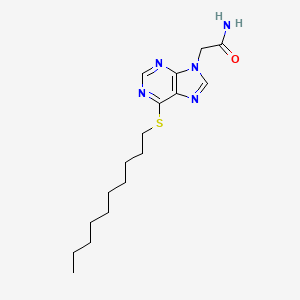
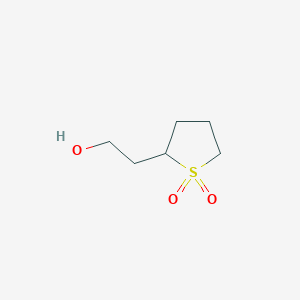
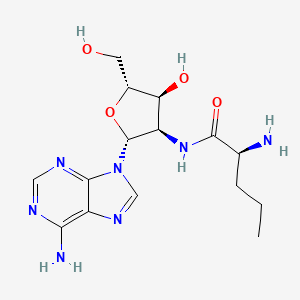
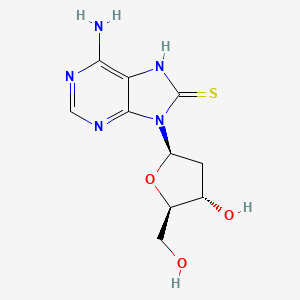
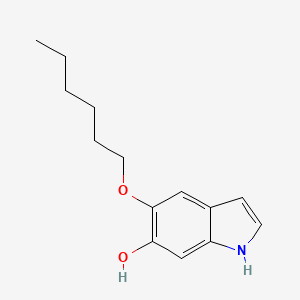
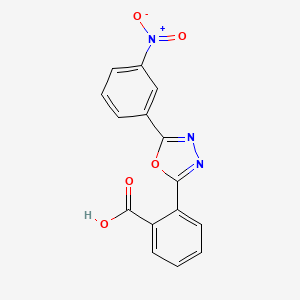
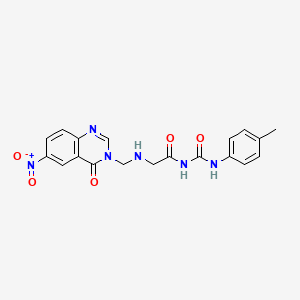
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
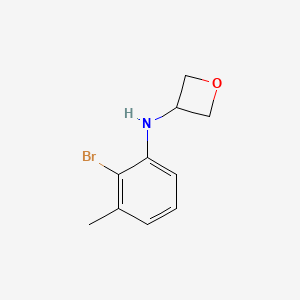

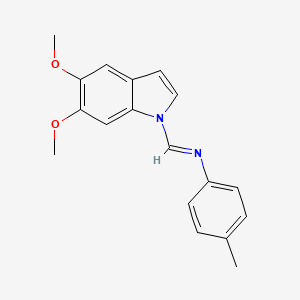
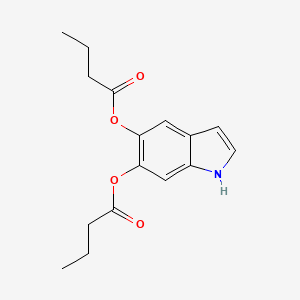
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
